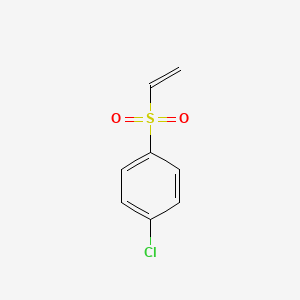

p-Chlorophenyl vinyl sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P-Chlorophenyl vinyl sulfone is a useful research compound. Its molecular formula is C8H7ClO2S and its molecular weight is 202.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

p-Chlorophenyl vinyl sulfone serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Polymerization Reactions : It can be used to create polymers with specific properties.

- Nucleophilic Addition Reactions : The compound can react with nucleophiles, leading to the formation of new compounds.

- Cycloaddition Reactions : It can be involved in cycloaddition processes to form cyclic structures.

Table 1: Comparison of Vinyl Sulfones

| Compound Name | Notable Features |

|---|---|

| This compound | Inhibits cysteine proteases; versatile in organic synthesis |

| Phenyl vinyl sulfone | Simpler structure; lacks chlorine substitution |

| 4-Chlorophenyl phenyl sulfone | Contains two phenyl groups; different steric effects |

| Vinyl sulfone | Smaller structure; higher reactivity due to lack of substitution |

| p-Bromophenyl vinyl sulfone | Bromine substitution; different electronic properties |

Pharmaceutical Applications

This compound exhibits biological activity, particularly as an inhibitor of cysteine proteases. These enzymes are crucial in various biological processes, including:

- Protein Degradation : Inhibition can affect cellular processes and protein turnover.

- Immune Response Modulation : Targeting cysteine proteases may provide therapeutic benefits in diseases where these enzymes play a role.

This compound's potential as a therapeutic agent is notable for developing drugs targeting diseases associated with cysteine proteases.

Material Science

In material science, this compound is used in the synthesis of:

- Reactive Dyes : It plays a role in producing dyes that can bond chemically to fibers, enhancing colorfastness.

- Textile Fibers : Particularly in cellulose fibers like cotton and linen, it contributes to the dyeing process and improves the properties of the fibers.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits cysteine proteases involved in cancer progression. A study showed that this inhibition could lead to reduced tumor growth in animal models, highlighting its potential as a cancer therapeutic agent.

Case Study 2: Reactive Dye Synthesis

In textile applications, this compound was utilized to synthesize reactive dyes that significantly improved the dye uptake on cotton fabrics. The use of this compound resulted in enhanced color retention during washing and exposure to light .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The vinyl sulfone group acts as a Michael acceptor, enabling 1,4-addition with nucleophiles. This reactivity is central to its synthetic utility.

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | RT, DCM, 12 h | β-Amino sulfones | 85–92% | |

| Thiols | EtOH, 60°C, 6 h | β-Thioether sulfones | 78–90% | |

| Enolates | THF, -78°C, LDA | Conjugated dienes | 65–80% |

Mechanism :

-

Nucleophilic attack at the β-carbon of the vinyl sulfone.

-

Stabilization of the intermediate via resonance with the sulfonyl group.

Cross-Coupling Reactions

p-Chlorophenyl vinyl sulfone participates in transition-metal-catalyzed couplings to form complex architectures.

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Styryl sulfones | 70–85% | |

| Suzuki-Miyaura Coupling | Pd(dba)₂, SPhos | Biaryl vinyl sulfones | 60–75% |

Key Insight : The sulfone group enhances stability of the transition state, enabling efficient coupling even with sterically hindered substrates.

Polymerization and Crosslinking

The compound serves as a monomer in radical polymerization and crosslinking agents due to its electron-deficient double bond.

| Application | Conditions | Outcome | Reference |

|---|---|---|---|

| Radical Polymerization | AIBN, 70°C, 24 h | High-molecular-weight polymers | |

| Epoxy Resin Crosslinking | 120°C, 2 h | Enhanced thermal stability |

Data :

Biochemical Interactions

This compound inhibits cysteine proteases and protein tyrosine phosphatases (PTPs) via covalent modification.

| Enzyme Targeted | Kinetic Parameter (kₐ/Kᵢ) | Inactivation Mechanism | Reference |

|---|---|---|---|

| Cysteine Proteases | 1.2 × 10³ M⁻¹s⁻¹ | Thiol-Michael adduct formation | |

| PTP1B | 4.8 × 10² M⁻¹s⁻¹ | Irreversible active-site Cys modification |

Structural Analysis :

-

X-ray crystallography confirms covalent bonding between the sulfone’s β-carbon and the catalytic cysteine residue .

Oxidation and Reduction

The sulfone group is redox-inert, but the vinyl bond undergoes selective transformations.

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxy sulfone | 88% | |

| Hydrogenation | H₂, Pd/C, EtOAc | Ethyl sulfone | 95% |

Selectivity : Epoxidation occurs regioselectively at the vinyl group without affecting the sulfone.

Cycloaddition Reactions

The compound engages in [4+2] Diels-Alder reactions with dienes.

| Diene | Conditions | Cycloadduct | Yield | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12 h | Six-membered sulfone | 82% | |

| Anthracene | Microwave, 150°C | Fused bicyclic system | 68% |

Kinetics : Reactions exhibit second-order kinetics with ΔG‡ ≈ 90 kJ/mol.

Eigenschaften

CAS-Nummer |

5535-51-3 |

|---|---|

Molekularformel |

C8H7ClO2S |

Molekulargewicht |

202.66 g/mol |

IUPAC-Name |

1-chloro-4-ethenylsulfonylbenzene |

InChI |

InChI=1S/C8H7ClO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H,1H2 |

InChI-Schlüssel |

IBJGVAOFRSKZPY-UHFFFAOYSA-N |

Kanonische SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.